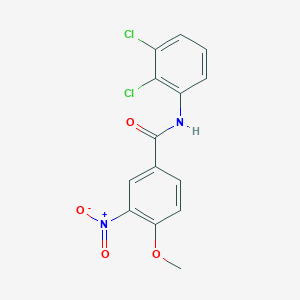

N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-DCPP , belongs to the phenylpiperazine family. It serves as both a precursor in the synthesis of aripiprazole (an antipsychotic medication) and one of its metabolites . its pharmacological activity as a serotonin receptor agonist remains unclear, unlike its close analogue, 3-chlorophenylpiperazine (mCPP). Notably, 2,3-DCPP acts as a partial agonist of dopamine D2 and D3 receptors .

Preparation Methods

Synthetic Routes:: The synthetic route for 2,3-DCPP involves the following steps:

Nitration: Nitration of 4-methoxyacetophenone yields 4-methoxy-3-nitroacetophenone.

Reductive Amination: The reaction of 4-methoxy-3-nitroacetophenone with 2,3-dichloroaniline (or its derivatives) via reductive amination forms 2,3-DCPP.

Industrial Production:: Industrial-scale production methods typically involve optimized versions of the above synthetic steps.

Chemical Reactions Analysis

Reactions::

Reduction: 2,3-DCPP can undergo reduction reactions.

Substitution: It is susceptible to nucleophilic substitution reactions.

Oxidation: While not a primary feature, oxidation reactions are possible.

Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Substitution: Alkyl halides or other electrophiles.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

- Reduction: 4-methoxy-3-aminobenzamide.

- Substitution: Various derivatives depending on the substituent.

Scientific Research Applications

2,3-DCPP’s applications span several fields:

Medicine: Its role as an aripiprazole precursor is crucial in antipsychotic therapy.

Chemistry: It serves as a building block for drug development.

Biology: Research on its receptor interactions and pharmacology.

Industry: Its use in pharmaceutical manufacturing.

Mechanism of Action

The exact mechanism by which 2,3-DCPP exerts its effects remains an active area of study. It interacts with dopamine receptors, but further research is needed to elucidate its full mode of action.

Comparison with Similar Compounds

3,4-DCPP: A positional isomer, acting as a serotonin releaser and β1-adrenergic receptor blocker.

3,4,5-Trichlorophenylpiperazine: Another derivative with distinct properties.

Properties

Molecular Formula |

C14H10Cl2N2O4 |

|---|---|

Molecular Weight |

341.1 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(7-11(12)18(20)21)14(19)17-10-4-2-3-9(15)13(10)16/h2-7H,1H3,(H,17,19) |

InChI Key |

UNGXZSHOGCXDDQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11025579.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11025581.png)

![4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B11025609.png)

![1-benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025620.png)

![7-(4-Ethylpiperazin-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B11025640.png)

![2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine](/img/structure/B11025647.png)

![7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11025653.png)

![4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one](/img/structure/B11025654.png)

![3-amino-7,7-dimethyl-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11025657.png)

![4-[(2-Methylpropyl)carbamoyl]phenyl acetate](/img/structure/B11025664.png)

![Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate](/img/structure/B11025671.png)